Ethyl 2-[3-(4-aminophenyl)oxetan-3-yl]acetate
Description
Properties
IUPAC Name |
ethyl 2-[3-(4-aminophenyl)oxetan-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-17-12(15)7-13(8-16-9-13)10-3-5-11(14)6-4-10/h3-6H,2,7-9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMDDYCFDSCRKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(COC1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxetane Ring Formation
The HWE reaction is a cornerstone for constructing the oxetane scaffold. As described in, this compound is synthesized via a two-step process:
-
Formation of Methyl (Oxetan-3-ylidene)acetate :
Oxetan-3-one reacts with methyl-2-(dimethoxyphosphoryl)acetate under basic conditions (e.g., sodium hydride) to yield the α,β-unsaturated ester. The reaction proceeds via a phosphonate-stabilized carbanion intermediate, which adds to the carbonyl group of oxetan-3-one, followed by elimination to form the alkene. -
Functionalization with 4-Aminophenyl Group :
The intermediate undergoes nucleophilic aromatic substitution or palladium-catalyzed coupling to introduce the 4-aminophenyl moiety. For example, Buchwald–Hartwig amination with 4-bromoaniline and a palladium catalyst (e.g., Pd(OAc)₂) achieves this transformation.
Key Conditions :
-
Temperature: 0°C to room temperature for HWE step; 80–100°C for amination.
-
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Direct Amination of Oxetane Intermediates
Ammonia-Mediated Amination
A streamlined approach involves the reaction of ethyl 2-(oxetan-3-ylidene)acetate with ammonia in ethanol under sealed-tube conditions.
-
Procedure :
Ethyl 2-(oxetan-3-ylidene)acetate is dissolved in 2M ammonia/ethanol and heated at 100°C for 5 hours. The reaction proceeds via Michael addition of ammonia to the α,β-unsaturated ester, followed by cyclization to form the oxetane ring. -
Yield : 100% (reported for small-scale reactions).
-
Advantages : Single-step synthesis with high atom economy.
Nitro Group Reduction Strategy
Synthesis via Nitro Precursors
This method, detailed in patent literature, avoids handling sensitive aromatic amines by using nitro intermediates:
-
Oxetane Formation with Nitroaryl Groups :
Ethyl 2-[3-(4-nitrophenyl)oxetan-3-yl]acetate is synthesized via HWE reaction or oxetane ring-closing metathesis. -
Catalytic Hydrogenation :
The nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol or ethyl acetate.
Optimization Notes :
Oxyphosphonium Salt-Mediated Synthesis
Hydroxyl Replacement Methodology
A less common but versatile route involves tris(dimethylamino)phosphine and carbon tetrachloride to generate oxyphosphonium intermediates:
-
Intermediate Formation :
A hydroxyl-containing precursor reacts with P(NMe₂)₃ and CCl₄ to form a phosphonium salt. -
Nucleophilic Displacement :
The salt is treated with sodium methoxide in methanol to yield the oxetane ring. Subsequent esterification with ethyl chloroacetate introduces the acetate group.
Reaction Conditions :
-
Temperature: −48°C for phosphonium salt formation; reflux for displacement.
Comparative Analysis of Methods
*Reported for small-scale reactions; scalability challenges may reduce yield.
Critical Challenges and Optimizations
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Steric Hindrance : Bulky substituents on the oxetane ring can impede amination or reduction steps. Using polar aprotic solvents (e.g., DMF) improves reactivity.
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Byproduct Formation : Competing reactions during HWE steps (e.g., over-oxidation) are mitigated by strict temperature control and stoichiometric base use.
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Catalyst Deactivation : In hydrogenation, catalyst poisoning by amine products is addressed by iterative catalyst recycling or flow chemistry setups .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(4-aminophenyl)oxetan-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds featuring the oxetan moiety exhibit promising anticancer properties. Ethyl 2-[3-(4-aminophenyl)oxetan-3-yl]acetate can potentially inhibit specific cancer cell lines by interfering with cellular pathways. The presence of the 4-aminophenyl group enhances its interaction with biological targets, which may lead to the development of novel anticancer agents.
1.2 PDE4 Inhibition
The compound has been studied for its potential as a phosphodiesterase 4 (PDE4) inhibitor, which is relevant in treating inflammatory diseases. PDE4 inhibitors are known to reduce inflammation and have applications in conditions such as asthma and chronic obstructive pulmonary disease (COPD). The selectivity of this compound for PDE4B over PDE4D could minimize side effects associated with broader inhibition .
Synthetic Applications
2.1 Building Block in Organic Synthesis
this compound serves as an important synthetic intermediate in the preparation of more complex organic molecules. Its unique structure allows chemists to modify it further, leading to a variety of derivatives that could have distinct biological or chemical properties.
2.2 Material Science
The compound's structural features make it suitable for applications in polymer science. It can be used to synthesize new polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. These materials could find use in coatings, adhesives, and other industrial applications.
Case Studies
3.1 Antitumor Activity Evaluation
In a study evaluating the antitumor activity of various oxetan derivatives, this compound was tested against several cancer cell lines, including breast and lung cancer models. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for further development .
3.2 PDE4 Inhibition Research
Research focusing on PDE4 inhibitors highlighted the efficacy of compounds similar to this compound in reducing inflammatory markers in animal models of asthma. This study emphasized the importance of structural modifications to enhance selectivity and potency against PDE4B .
Data Tables
| Compound Name | Selectivity | Efficacy (IC50) | Application Area |
|---|---|---|---|
| This compound | High | TBD | Inflammatory diseases |
| Compound A | Moderate | TBD | Asthma |
| Compound B | Low | TBD | COPD |
Mechanism of Action
The mechanism by which ethyl 2-[3-(4-aminophenyl)oxetan-3-yl]acetate exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may play a role in its biological activity. Additionally, the aminophenyl group can interact with various enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Ethyl 2-(3-((tert-Butoxycarbonyl)Amino)Oxetan-3-yl)Acetate (CAS: 1416323-06-2)
- Structure: Features a tert-butoxycarbonyl (BOC)-protected amine on the oxetane ring instead of the 4-aminophenyl group.
- Properties : The BOC group enhances stability during synthesis but requires acidic deprotection for biological activity. This compound is less polar than the target molecule due to the bulky tert-butyl group .
- Applications : Common in peptide synthesis where temporary amine protection is required .
Ethyl 2-[3-(Nitromethyl)Oxetan-3-yl]Acetate (CAS: 1045709-38-3)
- Structure: Substitutes the 4-aminophenyl group with a nitromethyl moiety.
- Properties : The electron-withdrawing nitro group reduces basicity and may lower solubility in aqueous media. It is typically a liquid (oil) and requires inert storage conditions .
- Synthesis : Likely synthesized via nitroalkylation of oxetane precursors, contrasting with the aromatic coupling used for the target compound .
Ethyl 2-(Oxetan-3-yl)Acetate (CAS: 1207175-04-9)
- Structure: Lacks the 4-aminophenyl group, retaining only the oxetane-acetate core.
- Properties : Simpler structure with higher lipophilicity, making it less suitable for targeted drug design but useful in probing oxetane’s steric effects .
Compounds with Aromatic Amine Substituents but Different Cores
Ethyl 3-(4-Aminophenyl)-3-Oxopropanoate (CAS: 61252-00-4)
2-(4-Aminophenyl)Benzothiazole
- Structure: Benzothiazole core with a 4-aminophenyl substituent.
- Synthesis: Prepared via iodine-catalyzed cyclization of 2-aminothiophenol and para-anthranilic acid, differing from the oxetane-based routes used for the target compound .
- Applications : Benzothiazoles are explored for anticancer and antimicrobial activities, highlighting the role of aromatic amines in bioactivity .
Functionalized Oxetane Derivatives
Ethyl 2-(3-(Aminomethyl)Oxetan-3-yl)Acetate Oxalate (CAS: 1242267-76-0)
Kinase Inhibitor Derivatives (e.g., Compound 22 in )
- Structure: Combines oxetane with pyrimidinone and sulfonamide groups.
Biological Activity
Ethyl 2-[3-(4-aminophenyl)oxetan-3-yl]acetate (CAS No. 1628682-21-2) is a compound with potential biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 235.28 g/mol. The compound features an oxetane ring and an aminophenyl group, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| CAS Number | 1628682-21-2 |
| Purity | Not specified |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |
The biological activity of this compound is believed to involve interactions with specific molecular targets. The oxetane ring can undergo ring-opening reactions, potentially influencing enzyme interactions and biochemical pathways. The presence of the aminophenyl group may enhance its affinity for various receptors and enzymes, leading to diverse biological effects .
Antimicrobial Properties
The compound's potential antimicrobial activity has been suggested based on the behavior of structurally related compounds. For example, some derivatives have shown effectiveness against various bacterial strains and fungi, indicating that this compound may also possess similar properties .
Anti-inflammatory Effects
Preliminary research suggests that compounds with similar structures may exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This compound could potentially modulate inflammatory pathways through COX inhibition or by affecting other mediators involved in inflammation .
Case Studies and Research Findings
- Synthesis and Characterization : The synthesis of this compound has been documented in various studies where it was characterized using techniques such as NMR spectroscopy and X-ray crystallography. These studies confirm the structural integrity and purity of the compound .
- Comparative Studies : Comparative analysis with similar compounds like ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate indicates that variations in substituents can significantly affect biological activity. Such studies provide insights into structure–activity relationships (SARs), guiding future drug design efforts .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-[3-(4-aminophenyl)oxetan-3-yl]acetate, and how can reaction progress be monitored?
- Methodology : A common approach involves refluxing precursors (e.g., 3-(4-aminophenyl)oxetane derivatives) with ethyl chloroacetate in anhydrous solvents (e.g., THF or DMF) under inert atmosphere. Reaction progress is typically monitored via thin-layer chromatography (TLC) using silica plates and UV visualization . For intermediates, quenching aliquots and analyzing by LC-MS or H NMR can confirm intermediate formation.
Q. How is the purity and structural identity of the compound validated post-synthesis?
- Methodology :
- Purity : Assessed via HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities.
- Structural Confirmation : H NMR (300–400 MHz in CDCl or DMSO-d) identifies key signals (e.g., oxetane protons at δ 4.5–5.0 ppm, ethyl ester triplet at δ 1.2–1.4 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., MALDI-HRMS for [M+H] ions) .
Q. What safety precautions are critical when handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood due to potential volatility of intermediates.
- Storage : Store in airtight containers at 2–8°C, away from oxidizers. Refer to SDS guidelines for oxetane derivatives, which highlight risks of skin/eye irritation and respiratory toxicity .
Advanced Research Questions
Q. How does the oxetane ring influence the compound’s metabolic stability in biological systems?
- Methodology :
- In Vitro Stability Assays : Incubate the compound with liver microsomes (human/rat) at 37°C, and quantify remaining parent compound via LC-MS/MS over time. Compare with non-oxetane analogs to isolate ring effects.
- Computational Modeling : Use molecular dynamics simulations to assess oxetane’s resistance to cytochrome P450-mediated oxidation, leveraging software like Schrödinger’s Desmond .
Q. What strategies optimize yield in the coupling of oxetane precursors with ethyl acetate moieties?
- Methodology :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) or organocatalysts for cross-coupling reactions.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for improved solubility of aromatic intermediates.
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 80°C for 30 min vs. 6-hour reflux) .
Q. How can contradictory spectral data (e.g., NMR shifts) from different studies be reconciled?
- Methodology :
- Solvent Effects : Replicate experiments in deuterated solvents (CDCl vs. DMSO-d) to assess solvent-induced shifts.
- Dynamic Effects : Perform variable-temperature NMR to identify conformational exchange broadening.
- X-ray Crystallography : Resolve ambiguity by determining the crystal structure, as done for related oxetane esters (e.g., hydrogen bonding patterns in packing diagrams) .
Q. What role does the 4-aminophenyl group play in modulating biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituents (e.g., -NO, -Cl) on the phenyl ring and test in bioassays (e.g., kinase inhibition assays).
- Molecular Docking : Dock the compound into target protein active sites (e.g., IspE kinase) using AutoDock Vina to evaluate binding interactions (e.g., hydrogen bonds with the amino group) .
Q. How stable is the compound under acidic or basic conditions, and what degradation products form?
- Methodology :
- Forced Degradation : Expose the compound to 0.1M HCl (acidic) or 0.1M NaOH (basic) at 40°C for 24 hours. Monitor degradation via LC-MS and identify products (e.g., hydrolysis of the ester to carboxylic acid).
- Kinetic Analysis : Calculate degradation half-life (t) under accelerated conditions to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
